molecular formula C10H16Cl2N4 B1404494 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride CAS No. 500149-09-7

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

Cat. No. B1404494
M. Wt: 263.16 g/mol
InChI Key: BKWWSCONOARNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride” is a chemical compound with the CAS Number: 1351644-28-4 . It has a molecular weight of 263.17 and is known by the IUPAC name 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 263.17 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazolyl Derivatives : 2-Hydrazinobenzimidazoles, including 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride, react with β-diketones to form 2-(3,5-disubstituted-1H-pyrazol-1-yl)benzimidazoles in neutral media. In acidic media, they yield hydrazones. This reaction is significant for the synthesis of various pyrazolyl derivatives, which are important in medicinal chemistry (Joshi, Jain, Dandia, & Sharma, 1988).

  • Formation of Dihydrazino Compounds : The compound can act as an intermediate in the synthesis of more complex molecules like 3-Hydrazino-1,2,4-triazino[4,3-a] benzimidazole, highlighting its role in creating novel nitrogen heterocycles (Venkataratnam & Sujatha, 1988).

  • Synthesis of Benzimidazole Derivatives : It's used in the synthesis of various benzimidazole derivatives with potential biological activities, such as antiviral properties. This illustrates its importance in the development of new pharmaceutical compounds (Mokrushina et al., 1988).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Some derivatives synthesized from 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride have been tested for antimicrobial properties. This research contributes to the development of new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Alheety, 2019).

  • Antitumor Activity : Derivatives of this compound have been synthesized and studied for their anti-tumor effects. One study found that a specific derivative was more effective against breast cancer cells than doxorubicin, a commonly used chemotherapy drug (Hashim & ElDiwani, 2014).

  • Synthesis of Novel Nitrogen Heterocycles : The compound serves as a synthon for the synthesis of a variety of nitrogen heterocycles, which are important structures in many pharmaceutical drugs (Venkataratnam, Sayanna, & Sujatha, 1987).

properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWWSCONOARNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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